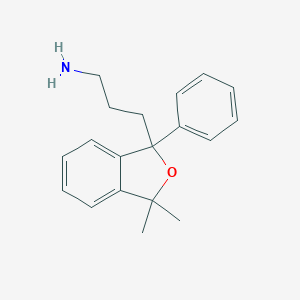
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as 3-DFPPP and is a psychoactive drug that has been used in scientific research. The compound is a stimulant and has been found to have effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 3-DFPPP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 3-DFPPP may produce its stimulant effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-DFPPP are similar to other stimulants such as amphetamines and cocaine. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. However, the long-term effects of the compound on the brain and body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-DFPPP in lab experiments are its high potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, the compound is also highly addictive and has a potential for abuse. Therefore, it should be used with caution in laboratory settings.
Orientations Futures
There are several future directions for research on 3-DFPPP. One area of interest is its potential use in the treatment of ADHD and narcolepsy. The compound's stimulant properties may make it an effective treatment for these conditions. Another area of interest is its potential use in drug addiction and abuse research. The compound's addictive properties may make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, further research is needed to fully understand the long-term effects of 3-DFPPP on the brain and body. This will help to determine its safety and potential for therapeutic use.
Conclusion
In conclusion, 3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a psychoactive compound that has been used in scientific research to study its effects on the central nervous system. The compound has stimulant properties and has been found to increase the levels of dopamine and norepinephrine in the brain. It has potential uses in the treatment of ADHD and narcolepsy and in drug addiction and abuse research. However, the long-term effects of the compound on the brain and body are not fully understood, and caution should be used when using it in laboratory settings.
Méthodes De Synthèse
The synthesis of 3-DFPPP involves the condensation of 3,3-dimethylphenylacetone with 2-benzofuran-1-ylpropan-1-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
3-DFPPP has been used in scientific research to study its effects on the central nervous system. The compound has been found to have stimulant properties and has been used in studies related to addiction and drug abuse. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
Numéro CAS |
19860-87-8 |
|---|---|
Nom du produit |
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-11-6-7-12-17(16)19(21-18,13-8-14-20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14,20H2,1-2H3 |
Clé InChI |
NJYNCMHYICBAKH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



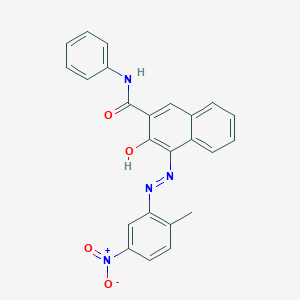
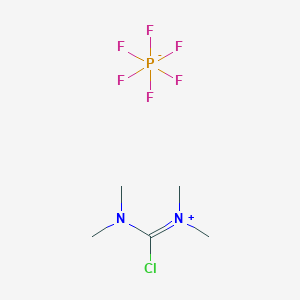
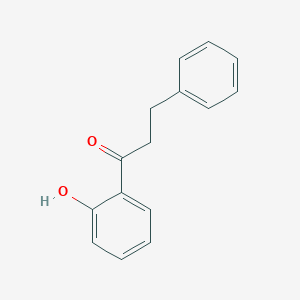
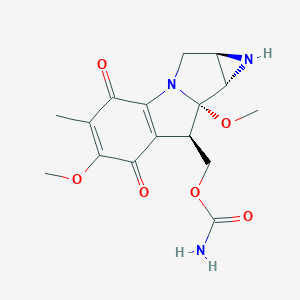
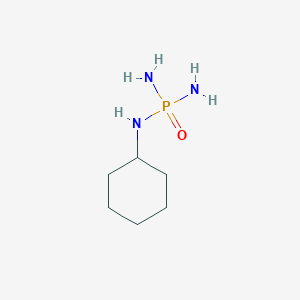
![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
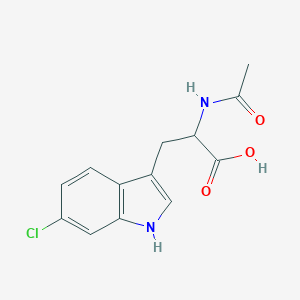
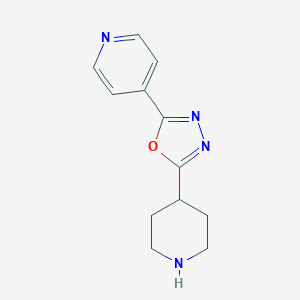
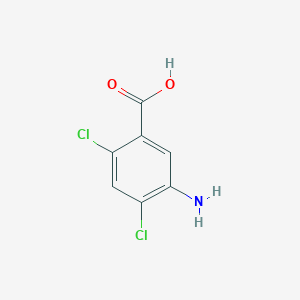
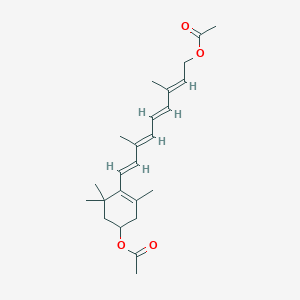
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
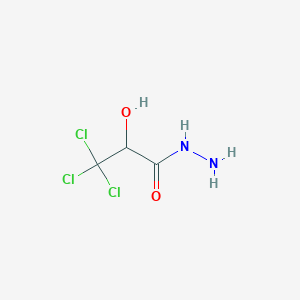
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
